
1-(3-Phenoxypropyl)azetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenoxypropyl)azetidin-3-amine is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that azetidine derivatives, including 1-(3-Phenoxypropyl)azetidin-3-amine, exhibit promising anticancer properties. For instance, compounds with azetidine structures have been evaluated for their ability to inhibit the proliferation of cancer cell lines such as MDA-MB-231 and MCF-7. The structure-activity relationship (SAR) studies have shown that modifications to the azetidine framework can enhance anticancer efficacy, with some derivatives displaying IC50 values in the low micromolar range against these cancer cells .
PDE10A Inhibitors
Another significant application of azetidine derivatives is in the development of phosphodiesterase 10A (PDE10A) inhibitors. PDE10A is implicated in various neurological disorders, and azetidine-based compounds have been shown to improve water solubility and bioavailability compared to traditional scaffolds. For example, replacing phenyl groups with azetidine rings has led to compounds with enhanced pharmacokinetic properties, making them suitable candidates for further development in treating conditions like schizophrenia .
Synthesis Methodologies
Efficient Synthesis Techniques
The synthesis of this compound can be achieved through various methodologies. One notable approach involves a straightforward synthesis of azetidine derivatives using commercially available starting materials. This method has demonstrated high yields and purity levels, making it an attractive option for researchers aiming to produce this compound for further study .
Single-Step Synthesis
Recent advancements have introduced single-step synthetic routes that streamline the production of azetidine derivatives. These methods utilize readily available reagents and have been optimized to enhance yield and reduce reaction time, thereby facilitating the rapid generation of compound libraries for biological evaluation .
Biological Evaluations
In Vivo Studies
In vivo studies are crucial for assessing the therapeutic potential of this compound. Preliminary data suggest that compounds within this class can significantly suppress tumor growth in xenograft models, indicating their potential as effective anticancer agents. Further investigations are needed to elucidate their mechanisms of action and optimize their pharmacological profiles .
Potential for Treating Metabolic Disorders
Additionally, azetidine derivatives have been explored as β3 adrenergic receptor agonists, which are beneficial in treating metabolic disorders such as obesity and type II diabetes. The selectivity of these compounds for β3 receptors over β1 and β2 receptors may lead to fewer side effects commonly associated with other adrenergic agents .
Summary Table of Applications
Q & A
Q. What are the established synthetic routes for 1-(3-Phenoxypropyl)azetidin-3-amine, and how can reaction conditions be optimized for yield improvement?
Basic Research Question
The compound can be synthesized via nucleophilic substitution or coupling reactions. A method analogous to involves using amine precursors (e.g., cyclopropanamine) with halogenated intermediates under heated conditions (e.g., 35°C for 48 hours) in polar aprotic solvents like dimethyl sulfoxide (DMSO). Catalysts such as copper(I) bromide and cesium carbonate enhance reactivity . To optimize yield:
- Solvent selection : DMSO or DMF improves solubility of intermediates.
- Temperature control : Prolonged heating (e.g., 35–90°C) ensures completion but risks side reactions.
- Catalyst screening : Transition metals (Cu, Pd) or base strength (Cs₂CO₃ vs. K₂CO₃) influence regioselectivity .
- Purification : Chromatography with gradients (e.g., ethyl acetate/hexane) isolates the product .
Q. How do structural modifications to the azetidine or phenoxypropyl moieties affect the compound’s physicochemical properties?
Advanced Research Question
Modifications alter solubility, stability, and reactivity:
- Azetidine ring substitution : Introducing electron-withdrawing groups (e.g., -NO₂) increases ring strain, potentially enhancing reactivity in downstream coupling reactions .
- Phenoxypropyl chain variation : Lengthening the alkyl chain (e.g., from propyl to pentyl) increases hydrophobicity, impacting membrane permeability in biological assays .
- Spectroscopic validation : Monitor changes via 1H NMR (e.g., shifts in aromatic protons at δ 8.87 ppm) and HRMS to confirm structural integrity .
Q. What computational tools are recommended for predicting reaction pathways and intermediates for this compound?
Advanced Research Question
Use quantum chemical calculations (e.g., DFT) and reaction path search algorithms to model intermediates. highlights ICReDD’s approach, combining computational screening (e.g., transition state analysis) with experimental validation to identify low-energy pathways . Software like Gaussian or ORCA can simulate:
- Reaction thermodynamics : Calculate Gibbs free energy changes to predict feasibility.
- Solvent effects : COSMO-RS models assess solvent interactions.
- Transition states : Identify rate-limiting steps for optimization .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for structurally similar derivatives?
Basic Research Question
Contradictions arise from impurities or conformational isomerism. Methodological steps:
- High-resolution techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks .
- Controlled experiments : Compare spectra under identical conditions (solvent, temperature).
- Cross-validation : Pair HRMS with elemental analysis to confirm molecular formulas .
- Dynamic effects : For IR, note that hydrogen bonding (e.g., N-H stretches at ~3298 cm−1) may shift due to solvent polarity .
Q. What factorial design strategies are effective for optimizing multi-step syntheses of this compound?
Advanced Research Question
Employ a 2k factorial design to test variables:
- Factors : Temperature, catalyst loading, solvent ratio.
- Response variables : Yield, purity, reaction time.
- Case study : For the coupling step in , vary Cu(I)Br concentration (0.1–0.3 eq) and temperature (30–50°C) to identify optimal conditions .
- Analysis : Use ANOVA to determine significant factors and interactions.
Q. What are the key challenges in scaling up laboratory-scale synthesis to pilot production?
Advanced Research Question
Challenges include heat transfer, purification efficiency, and safety:
- Heat management : Exothermic reactions (e.g., amine alkylation) require controlled batch reactors .
- Separation technologies : Membrane filtration or centrifugal partitioning chromatography replaces column chromatography for large volumes .
- Safety protocols : Follow guidelines in for handling hazardous intermediates (e.g., azides) .
Q. How can researchers validate the biological activity of derivatives in a structure-activity relationship (SAR) study?
Advanced Research Question
- In vitro assays : Test derivatives against target enzymes/receptors (e.g., kinase inhibition) with dose-response curves.
- Computational docking : Use AutoDock or Schrödinger to predict binding affinities .
- Data correlation : Compare experimental IC50 values with computational predictions to refine SAR models .
Q. What are the best practices for ensuring data reproducibility in synthetic chemistry studies involving this compound?
Basic Research Question
Propriétés
Numéro CAS |
1343245-88-4 |
---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-(3-phenoxypropyl)azetidin-3-amine |
InChI |
InChI=1S/C12H18N2O/c13-11-9-14(10-11)7-4-8-15-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10,13H2 |
Clé InChI |
YTCOSMQDFOWPBU-UHFFFAOYSA-N |
SMILES |
C1C(CN1CCCOC2=CC=CC=C2)N |
SMILES canonique |
C1C(CN1CCCOC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.